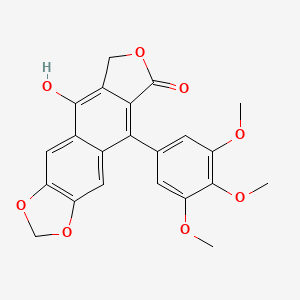Tetradehydropodophyllotoxin
CAS No.: 42123-27-3
Cat. No.: VC2443704
Molecular Formula: C22H18O8
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42123-27-3 |
|---|---|
| Molecular Formula | C22H18O8 |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
| Standard InChI | InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3 |
| Standard InChI Key | HSSDVCMYTACNSM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O |
Introduction
Chemical Structure and Properties
Tetradehydropodophyllotoxin (CAS No. 42123-27-3) is a complex polycyclic compound characterized by a naphthalene core with fused dioxole and furan rings, and a trimethoxyphenyl substituent. The compound possesses the molecular formula C₂₂H₁₈O₈ with a molecular weight of 410.37 g/mol . The IUPAC name of this compound is 9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d] dioxol-6(8H)-one .
Physical Properties
The physical and chemical properties of tetradehydropodophyllotoxin are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈O₈ |
| Molecular Weight | 410.37 g/mol |
| Melting Point | 286-288°C (decomposition) |
| Boiling Point | 638.0±55.0°C (Predicted) |
| Density | 1.429±0.06 g/cm³ (Predicted) |
| pKa | 7.63±0.20 (Predicted) |
| Physical Appearance | White to Light Brown Solid |
| Storage Conditions | 4°C, away from moisture and light |
Solubility Profile
Tetradehydropodophyllotoxin exhibits limited water solubility but dissolves in various organic solvents. The specific solubility data is presented below:
| Solvent | Solubility |
|---|---|
| DMSO | 12.5 mg/mL (30.46 mM; with ultrasonic treatment, warming, and heating to 80°C) |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Natural Sources and Isolation
Tetradehydropodophyllotoxin has been isolated from various plant sources, primarily from species belonging to the Berberidaceae family. According to research findings, the compound can be extracted from the roots of Dysosma versipellis (Hance) M.Cheng ex Ying . This plant species has been traditionally used in Chinese medicine and represents a natural reservoir of bioactive lignans including tetradehydropodophyllotoxin.
The process of isolation typically involves extraction with organic solvents, followed by various chromatographic techniques to purify the compound from the complex plant matrix. The isolated compound can then be characterized using spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy.
Synthetic Routes
Several synthetic approaches have been developed for the preparation of tetradehydropodophyllotoxin. A notable method described by Arnold and Mellows involves photochemical reactions of ortho-substituted aromatic aldehydes. This process generates reactive intermediates that can be trapped with dienophiles. The subsequent dehydration of the trapped products allows for the formation of substituted naphthalenes, while mild oxidation yields the corresponding naphthols. Through this methodology, tetradehydropodophyllotoxin, as well as related compounds such as taiwanins E and C, and justicidin E, have been successfully synthesized .
This photochemical approach represents an innovative route for the preparation of complex polycyclic structures like tetradehydropodophyllotoxin, offering advantages in terms of efficiency and yield compared to traditional synthetic methods.
Biological Activities
Tetradehydropodophyllotoxin exhibits a range of biological activities that make it potentially valuable for pharmaceutical applications.
Antifungal Activity
Research has demonstrated that tetradehydropodophyllotoxin possesses significant antifungal activity . This property suggests potential applications in the development of novel antifungal agents, particularly in the context of emerging resistance to existing medications. The specific mechanisms underlying this antifungal activity, as well as its spectrum against different fungal pathogens, remain areas requiring further investigation.
Structural Derivatives
Several derivatives of tetradehydropodophyllotoxin have been synthesized to enhance its pharmacological properties or to study structure-activity relationships.
O-TBDPS-Tetradehydropodophyllotoxin
One notable derivative mentioned in the research literature is O-TBDPS-Tetradehydropodophyllotoxin . This compound features a tert-butyldiphenylsilyl (TBDPS) protecting group and exhibits the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₃₆O₈Si |
| Molecular Weight | 648.8 g/mol |
| IUPAC Name | 5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-6H-benzofuro[6,5-f] benzodioxol-8-one |
The addition of the TBDPS group may modify the compound's pharmacokinetic properties, stability, or biological activity, making it valuable for both synthetic chemistry and pharmacological investigations.
Relation to Podophyllotoxin Family
Tetradehydropodophyllotoxin belongs to the broader family of podophyllotoxin-related compounds, which includes several clinically important agents. Semisynthetic derivatives of podophyllotoxin, such as etoposide, teniposide, and etopophos, are currently used in clinical practice for treating various cancers including small cell lung cancer, testicular cancer, acute leukemia, and malignant lymphoma .
While podophyllotoxin acts by inhibiting tubulin polymerization, its clinical derivatives like etoposide work through a different mechanism, blocking the activity of topoisomerase II enzyme and preventing the relegation of DNA double strands during replication . Understanding these mechanistic differences is crucial for the development of new derivatives with optimized therapeutic profiles.
| Supplier | Product Description | Package Size | Price (as of data collection) |
|---|---|---|---|
| TRC | Tetradehydropodophyllotoxin | 1g | $1455 |
| Medical Isotopes, Inc. | Tetradehydropodophyllotoxin | 100mg | $650 |
| Targetmol | Tetradehydropodophyllotoxin | 5mg | €345.78 |
The relatively high cost reflects the complexity of the molecule and the challenges associated with its synthesis or isolation from natural sources .
Future Research Directions
Research on tetradehydropodophyllotoxin continues to evolve, with several promising avenues for future investigation:
-
Detailed elucidation of its mechanism of action, particularly for its anticancer and antifungal activities.
-
Development of more efficient and scalable synthetic routes.
-
Structure-activity relationship studies to identify the essential pharmacophoric elements.
-
Exploration of novel derivatives with enhanced biological activities and improved pharmacokinetic properties.
-
Preclinical evaluation of selected derivatives for potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume